molecular formula C5H6IN3O B13657188 4-Iodo-2-methoxypyrimidin-5-amine

4-Iodo-2-methoxypyrimidin-5-amine

Cat. No.: B13657188
M. Wt: 251.03 g/mol
InChI Key: YFQAUPWIJYUFRU-UHFFFAOYSA-N
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Description

4-Iodo-2-methoxypyrimidin-5-amine is a halogenated pyrimidine derivative characterized by an iodine atom at position 4, a methoxy group at position 2, and an amine group at position 5. Pyrimidine derivatives are critical in medicinal chemistry due to their role as building blocks for pharmaceuticals, particularly in anticancer and antiviral agents.

Properties

Molecular Formula

C5H6IN3O

Molecular Weight

251.03 g/mol

IUPAC Name

4-iodo-2-methoxypyrimidin-5-amine

InChI

InChI=1S/C5H6IN3O/c1-10-5-8-2-3(7)4(6)9-5/h2H,7H2,1H3

InChI Key

YFQAUPWIJYUFRU-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C(=N1)I)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-2-methoxypyrimidin-5-amine typically involves the iodination of 2-methoxypyrimidin-5-amine. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the 4-position of the pyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process .

Chemical Reactions Analysis

Types of Reactions

4-Iodo-2-methoxypyrimidin-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted pyrimidines, while oxidation can produce N-oxides .

Mechanism of Action

The mechanism of action of 4-Iodo-2-methoxypyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and methoxy group can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects : Iodine (vdW radius: 1.98 Å) introduces greater steric bulk and polarizability compared to chlorine (1.75 Å), enhancing intermolecular interactions in crystal lattices .
  • Methoxy vs. Methyl : Methoxy groups increase solubility in polar solvents, while methyl groups enhance lipophilicity .
  • Amine Positioning : The amine group at position 5 (vs. 2 or 4) may influence hydrogen-bonding networks, as seen in 5-Iodopyrimidin-2-amine’s polymeric tapes .

Physical and Chemical Properties

  • Crystallography : 5-Iodopyrimidin-2-amine forms planar molecules with N–H···N hydrogen bonds, creating helical chains . In contrast, 4,6-Dichloro-5-methoxypyrimidine exhibits Cl···N interactions (3.09–3.10 Å) for 3D frameworks .
  • Solubility : Methoxy groups improve aqueous solubility compared to methylthio or chloro substituents .

Research Findings

  • Synthetic Routes : 4-Iodo derivatives are synthesized via halogenation of methoxy precursors, as seen in ’s use of toluene sulfonic acid for coupling reactions .
  • Biomodulation : Combining iodinated pyrimidines with fluorodeoxyuridine (FdUrd) increases tumor-specific radiosensitization by 3–5%, highlighting synergistic effects .
  • Crystal Engineering : Weak intermolecular interactions (e.g., N–H···N, Cl···N) in analogues like 4,6-Dichloro-5-methoxypyrimidine enable tailored material design .

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